molecular formula C14H14N4O5S2 B2978748 Ethyl [(2-{[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]amino}-2-oxoethyl)sulfanyl]acetate CAS No. 394233-25-1

Ethyl [(2-{[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]amino}-2-oxoethyl)sulfanyl]acetate

Cat. No.: B2978748
CAS No.: 394233-25-1
M. Wt: 382.41
InChI Key: VSIUYILRQVNHNS-UHFFFAOYSA-N
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Description

Ethyl [(2-{[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]amino}-2-oxoethyl)sulfanyl]acetate is a complex organic compound that features a thiadiazole ring, a nitrophenyl group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [(2-{[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]amino}-2-oxoethyl)sulfanyl]acetate typically involves multiple steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting a hydrazine derivative with a carbon disulfide derivative under acidic conditions.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nitration reaction, where a phenyl ring is treated with a nitrating agent such as nitric acid.

    Coupling Reactions: The thiadiazole ring and the nitrophenyl group are coupled using a suitable coupling agent.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl [(2-{[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]amino}-2-oxoethyl)sulfanyl]acetate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophilic substitution can be facilitated by using strong nucleophiles such as alkoxides or amines.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

Ethyl [(2-{[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]amino}-2-oxoethyl)sulfanyl]acetate has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential antimicrobial, antifungal, and anticancer activities.

    Materials Science: It can be used in the synthesis of novel materials with unique electronic and optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of Ethyl [(2-{[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]amino}-2-oxoethyl)sulfanyl]acetate depends on its application:

    Medicinal Chemistry: It may interact with specific enzymes or receptors in the body, inhibiting their activity or modulating their function.

    Materials Science: Its electronic properties can be exploited in the design of semiconductors or other electronic materials.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate: Similar structure but with a furan ring instead of a nitrophenyl group.

    Ethyl 2-{[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]amino}-2-oxoethyl sulfanyl acetate: Similar structure but with a thienyl group instead of a nitrophenyl group.

Uniqueness

Ethyl [(2-{[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]amino}-2-oxoethyl)sulfanyl]acetate is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties, making it suitable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

ethyl 2-[2-[[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O5S2/c1-2-23-12(20)8-24-7-11(19)15-14-17-16-13(25-14)9-4-3-5-10(6-9)18(21)22/h3-6H,2,7-8H2,1H3,(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSIUYILRQVNHNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSCC(=O)NC1=NN=C(S1)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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